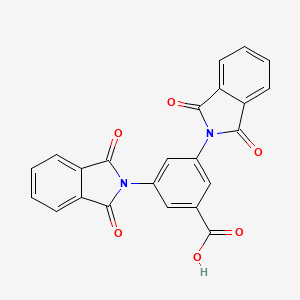

![molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the attachment of the bromophenyl group, and the formation of the amide linkage with the butyl and ethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the conjugation of the benzene ring, while the sulfonyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl, bromophenyl, and amide groups. The bromine atom on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group might act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 4-bromophenylsulfonyl moiety have been studied for their potential as antimicrobial agents. Research suggests that these compounds can be effective against a range of bacterial and fungal strains. The presence of the 4-bromophenylsulfonyl group in the molecular structure may contribute to the inhibition of microbial growth, offering a pathway for the development of new antimicrobial drugs .

Anticancer Properties

Derivatives of 4-bromophenylsulfonyl have shown promise in anticancer research. Molecular modelling and biological evaluations indicate that these compounds could serve as prospective antiproliferative agents, particularly against breast cancer cell lines. The ability to combat drug resistance in cancerous cells makes these derivatives valuable for further investigation in cancer therapy .

Drug Design and Synthesis

The structural complexity of N2-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide allows for its use in drug design and synthesis. Its components, such as the N-acyl-α-amino acids and 4 H -1,3-oxazol-5-ones, are integral in creating novel drug molecules with specific therapeutic actions. This compound serves as a scaffold for developing drugs with targeted antimicrobial and antibiofilm actions .

Antioxidant Effects

Studies have demonstrated that compounds with the 4-bromophenylsulfonyl fragment exhibit antioxidant activity. This activity is measured through various assays, such as DPPH, ABTS, and ferric reducing power assays. The antioxidant properties are crucial for reducing oxidative stress in cells, which is a factor in many diseases .

Alternative Toxicity Testing

The compound has been used in alternative toxicity testing, such as evaluating its effects on freshwater organisms like Daphnia magna. This type of testing is essential for assessing the environmental impact of new chemical entities and ensuring their safety before widespread use .

In Silico Studies

In silico studies have been performed to predict the potential antimicrobial effect and toxicity of compounds containing the 4-bromophenylsulfonyl group. These computational analyses help in understanding the interaction of the compound with biological targets and can streamline the drug development process by predicting efficacy and safety profiles .

Mécanisme D'action

Mode of Action

It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These functional groups may interact with biological targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, some sulfonyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability and could potentially cross biological membranes effectively .

Result of Action

Preliminary studies suggest that it may have antimicrobial activity, particularly against gram-positive pathogens

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIWCDGTLCFIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)

methyl]phosphonate](/img/structure/B5083961.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)

![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)